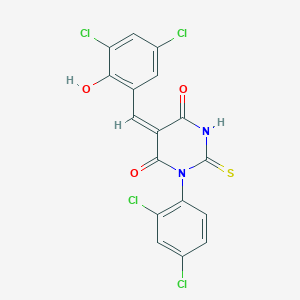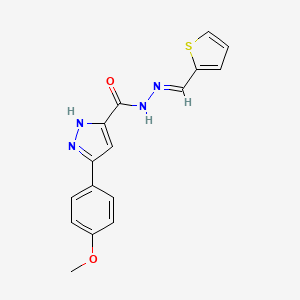
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Übersicht
Beschreibung
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TBOA and belongs to the class of oxadiazole derivatives. TBOA has been extensively studied for its ability to inhibit glutamate transporters, which play a crucial role in regulating the excitatory neurotransmitter glutamate in the central nervous system.
Wirkmechanismus
TBOA acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is the primary glutamate transporter in the brain and is responsible for removing excess glutamate from the synaptic cleft. Inhibition of EAAT2 by TBOA leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and cause excitotoxicity. TBOA has also been shown to inhibit other glutamate transporters such as EAAT1 and EAAT3, although with lower potency.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects in animal models. Inhibition of glutamate transporters by TBOA leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and cause excitotoxicity. TBOA has also been shown to increase the release of various neurotransmitters such as dopamine and serotonin in the brain. TBOA has been shown to have neuroprotective effects in animal models of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it an excellent tool for studying the role of glutamate transporters in various neurological disorders. TBOA is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, TBOA has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time, which can affect its potency and selectivity. TBOA also has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for TBOA research. One direction is to develop more potent and selective inhibitors of glutamate transporters based on the structure of TBOA. Another direction is to study the effects of TBOA on other neurotransmitter systems and their potential therapeutic applications. TBOA has also been shown to have anti-inflammatory effects, and future research could explore its potential as an anti-inflammatory agent. Finally, more studies are needed to understand the long-term effects of TBOA and its potential side effects in animal models and humans.
Conclusion:
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has potential therapeutic applications in various neurological disorders. TBOA acts as a non-competitive inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels and activation of various glutamate receptors. TBOA has been shown to have various biochemical and physiological effects in animal models, including neuroprotective effects. TBOA has several advantages for lab experiments, but also has some limitations. Future research could explore the potential of TBOA as a therapeutic agent and develop more potent and selective inhibitors of glutamate transporters.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA acts as a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Inhibition of glutamate transporters leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. TBOA has been shown to be effective in reducing excitotoxicity and improving neuronal survival in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
4-amino-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-20-8-5-10(22-3)9(21-2)4-7(8)6-16-17-12(14)11-13(15)19-23-18-11/h4-6H,1-3H3,(H2,14,17)(H2,15,19)/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHFVWYXMGJBNC-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN=C(C2=NON=C2N)N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N=C(/C2=NON=C2N)\N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(2-chlorophenyl)-2-[(5-iodo-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879476.png)
![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3879481.png)
![dimethyl 2-[1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3879493.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3879501.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879503.png)
![N-(3-methyl-1-{[2-(2-oxo-2-phenylethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3879510.png)
![5-amino-3-oxo-7-(4-pyridinyl)-2-(4-pyridinylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B3879523.png)


![1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide](/img/structure/B3879545.png)
![ethyl 5-(2-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879562.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879565.png)
![4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3879569.png)

